molecular formula C22H14Cl2F4N4O4S3 B4298179 N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-2-({5-[({[4-(CHLORODIFLUOROMETHOXY)PHENYL]CARBAMOYL}METHYL)SULFANYL]-4-CYANO-1,2-THIAZOL-3-YL}SULFANYL)ACETAMIDE

N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-2-({5-[({[4-(CHLORODIFLUOROMETHOXY)PHENYL]CARBAMOYL}METHYL)SULFANYL]-4-CYANO-1,2-THIAZOL-3-YL}SULFANYL)ACETAMIDE

Cat. No.: B4298179
M. Wt: 641.5 g/mol
InChI Key: YKUCKLPTLGMPMT-UHFFFAOYSA-N
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Description

2,2’-[(4-cyanoisothiazole-3,5-diyl)bis(thio)]bis(N-{4-[chloro(difluoro)methoxy]phenyl}acetamide) is a complex organic compound that features a cyanoisothiazole core linked to two acetamide groups through sulfur atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-[(4-cyanoisothiazole-3,5-diyl)bis(thio)]bis(N-{4-[chloro(difluoro)methoxy]phenyl}acetamide) typically involves multiple steps, starting with the preparation of the cyanoisothiazole core. This core is then functionalized with thiol groups, which are subsequently reacted with acetamide derivatives. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, which are crucial for commercial applications. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), is also common to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

2,2’-[(4-cyanoisothiazole-3,5-diyl)bis(thio)]bis(N-{4-[chloro(difluoro)methoxy]phenyl}acetamide) can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfur atoms can yield sulfoxides or sulfones, while reduction of the cyano group can produce primary amines .

Scientific Research Applications

2,2’-[(4-cyanoisothiazole-3,5-diyl)bis(thio)]bis(N-{4-[chloro(difluoro)methoxy]phenyl}acetamide) has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,2’-[(4-cyanoisothiazole-3,5-diyl)bis(thio)]bis(N-{4-[chloro(difluoro)methoxy]phenyl}acetamide) involves its interaction with molecular targets in biological systems. The cyanoisothiazole core can bind to specific proteins or enzymes, modulating their activity. The compound’s ability to undergo various chemical reactions also allows it to participate in biochemical pathways, influencing cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • 2,2’-[(4-Cyanoisothiazole-3,5-diyl)bis(sulfanediyl)]bis(N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide)
  • 2,2’-[(4-Cyanoisothiazole-3,5-diyl)bis(sulfanediyl)]bis(N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide)

Uniqueness

2,2’-[(4-cyanoisothiazole-3,5-diyl)bis(thio)]bis(N-{4-[chloro(difluoro)methoxy]phenyl}acetamide) is unique due to its specific functional groups, which confer distinct chemical and biological properties. The presence of chloro(difluoro)methoxy groups enhances its reactivity and potential for substitution reactions, while the cyanoisothiazole core provides a stable framework for various applications .

Properties

IUPAC Name

2-[[3-[2-[4-[chloro(difluoro)methoxy]anilino]-2-oxoethyl]sulfanyl-4-cyano-1,2-thiazol-5-yl]sulfanyl]-N-[4-[chloro(difluoro)methoxy]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H14Cl2F4N4O4S3/c23-21(25,26)35-14-5-1-12(2-6-14)30-17(33)10-37-19-16(9-29)20(39-32-19)38-11-18(34)31-13-3-7-15(8-4-13)36-22(24,27)28/h1-8H,10-11H2,(H,30,33)(H,31,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKUCKLPTLGMPMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)CSC2=C(C(=NS2)SCC(=O)NC3=CC=C(C=C3)OC(F)(F)Cl)C#N)OC(F)(F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H14Cl2F4N4O4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

641.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-2-({5-[({[4-(CHLORODIFLUOROMETHOXY)PHENYL]CARBAMOYL}METHYL)SULFANYL]-4-CYANO-1,2-THIAZOL-3-YL}SULFANYL)ACETAMIDE
Reactant of Route 2
Reactant of Route 2
N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-2-({5-[({[4-(CHLORODIFLUOROMETHOXY)PHENYL]CARBAMOYL}METHYL)SULFANYL]-4-CYANO-1,2-THIAZOL-3-YL}SULFANYL)ACETAMIDE
Reactant of Route 3
Reactant of Route 3
N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-2-({5-[({[4-(CHLORODIFLUOROMETHOXY)PHENYL]CARBAMOYL}METHYL)SULFANYL]-4-CYANO-1,2-THIAZOL-3-YL}SULFANYL)ACETAMIDE
Reactant of Route 4
Reactant of Route 4
N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-2-({5-[({[4-(CHLORODIFLUOROMETHOXY)PHENYL]CARBAMOYL}METHYL)SULFANYL]-4-CYANO-1,2-THIAZOL-3-YL}SULFANYL)ACETAMIDE
Reactant of Route 5
Reactant of Route 5
N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-2-({5-[({[4-(CHLORODIFLUOROMETHOXY)PHENYL]CARBAMOYL}METHYL)SULFANYL]-4-CYANO-1,2-THIAZOL-3-YL}SULFANYL)ACETAMIDE
Reactant of Route 6
Reactant of Route 6
N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-2-({5-[({[4-(CHLORODIFLUOROMETHOXY)PHENYL]CARBAMOYL}METHYL)SULFANYL]-4-CYANO-1,2-THIAZOL-3-YL}SULFANYL)ACETAMIDE

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